molecular formula C15H22O3 B1247294 Pentalenic acid

Pentalenic acid

Cat. No.: B1247294
M. Wt: 250.33 g/mol
InChI Key: WBLTVUMJMJIOGQ-YCGCYHNXSA-N
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Description

Pentalenic acid (CAS 69394-19-0) is a naturally occurring sesquiterpenoid that functions as a well-characterized shunt metabolite in the biosynthesis of the pentalenolactone family of terpenoid antibiotics in Streptomyces species . This polycyclic compound provides researchers with a valuable scaffold for structural modification and a critical tool for studying secondary metabolic pathways in actinomycetes . The pentalenolactone family, for which this compound is a biosynthetic precursor, has demonstrated a range of promising biological activities, including antitumor, immunosuppressant, and antidiabetic effects, making this pathway a significant target for natural product research . Our product is supplied with a purity of >95% (by HPLC) and is recommended for storage at -20°C. This compound is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,2R,5R,8S,9R)-9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid

InChI

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18)/t8-,10+,11-,12-,15+/m1/s1

InChI Key

WBLTVUMJMJIOGQ-YCGCYHNXSA-N

SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC([C@@H]([C@H]3C=C2C(=O)O)O)(C)C

Canonical SMILES

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Preparation

The synthesis begins with 4,4-dimethylcyclopent-2-enone (11) , which undergoes a six-step transformation to yield the bis-enone precursor (10) . Key steps include:

  • Aldol condensation to extend the carbon skeleton.

  • Epoxidation and ring-opening to introduce functional groups.

  • Oxidation to form the α,β-unsaturated ketone moieties.

The bis-enone (10) is then subjected to an intramolecular double Michael reaction in the presence of chlorotrimethylsilane (TMSCl), triethylamine (Et₃N), and zinc chloride (ZnCl₂) at reflux temperatures. This step induces cyclization, forming the tricyclo[7.3.0.0²,⁶]dodecanedione (9) .

Table 1: Reaction Conditions for Intramolecular Double Michael Reaction

ReagentRoleConcentrationTemperatureTime
TMSClLewis acid catalyst1.5 equiv80°C12 h
Et₃NBase2.0 equiv80°C12 h
ZnCl₂Co-catalyst0.1 equiv80°C12 h

Ring Contraction and Final Steps

The tricyclic dione (9) undergoes acid-catalyzed ring contraction to yield pentalenene, which is subsequently oxidized to this compound. Critical modifications include:

  • Ozonolysis to cleave specific double bonds.

  • Selective oxidation using Jones reagent (CrO₃/H₂SO₄) to introduce carboxyl groups.
    This method achieves an overall yield of 12–15% over 10 steps, with purity confirmed via NMR and X-ray crystallography.

Enzymatic Biosynthesis Using CYP105D7

Recent advances in enzymology have revealed that this compound is a shunt metabolite in the biosynthesis of pentalenolactone, a related sesquiterpenoid antibiotic. The cytochrome P450 enzyme CYP105D7 catalyzes the hydroxylation of 1-deoxythis compound (5) to this compound (1) , offering a sustainable biosynthetic route.

Enzyme Production and Purification

The CYP105D7 gene is cloned into Escherichia coli and co-expressed with redox partners (ferredoxin and ferredoxin reductase) to enable electron transfer during catalysis. Purification involves:

  • Nickel-affinity chromatography for His-tagged CYP105D7.

  • Size-exclusion chromatography to isolate the active monomer (45 kDa).

Table 2: Enzymatic Reaction Parameters

ComponentConcentrationpHTemperatureTime
CYP105D71.1 μM8.030°C2 h
NADPH0.5 mM8.030°C2 h
1-Deoxythis compound100 μM8.030°C2 h

Oxidative Conversion and Product Isolation

The reaction mixture is acidified (pH 2.5) post-incubation, and this compound is extracted using ethyl acetate. Methylation with trimethylsilyldiazomethane facilitates GC-MS analysis, confirming a conversion efficiency of >85% .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Chemical Synthesis : While robust, the multi-step process suffers from low overall yields (12–15%) and requires hazardous reagents (e.g., Jones reagent).

  • Enzymatic Biosynthesis : Offers higher atom economy and milder conditions but depends on enzyme stability and NADPH regeneration.

Practical Considerations

ParameterChemical SynthesisEnzymatic Biosynthesis
Yield12–15%>85%
Steps103 (including purification)
Environmental ImpactHigh (toxic byproducts)Low (aqueous solvents)

Chemical Reactions Analysis

Types of Reactions: Pentalenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The enzyme this compound synthase (CYP105D7) catalyzes the hydroxylation of 1-deoxythis compound to form this compound .

Common Reagents and Conditions:

    Oxidation: The hydroxylation reaction requires reduced ferredoxin and molecular oxygen (O₂) as reagents.

Major Products: The primary product of the hydroxylation reaction is this compound itself. Other products formed in related biosynthetic pathways include pentalenolactone and its derivatives .

Scientific Research Applications

Antimicrobial Properties

Pentalenic acid has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it can inhibit the growth of pathogenic bacteria, making it a candidate for developing novel antimicrobial agents.

  • Case Study : A study isolated this compound from Streptomyces avermitilis, where it exhibited moderate antibacterial activity against various bacterial strains. This suggests that this compound could be utilized in formulating new antibiotics or as a complementary treatment alongside existing medications .

Antiviral Activity

This compound is noted for its antiviral properties, particularly against DNA viruses such as herpes simplex virus types 1 and 2.

  • Research Findings : In vitro studies have shown that this compound can inhibit viral replication, which positions it as a potential therapeutic agent in treating viral infections . The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.

Antitumor Effects

The compound is also being investigated for its anticancer properties. Members of the pentalenolactone family, including this compound, have shown promise in inhibiting tumor cell proliferation.

  • Application Insight : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. This potential has led researchers to explore its use in cancer treatment protocols .

Immunosuppressant Effects

This compound exhibits immunosuppressive properties, which could be beneficial in managing autoimmune diseases or during organ transplantation.

  • Clinical Implications : The immunosuppressive effects may help reduce the risk of organ rejection in transplant patients or manage symptoms in autoimmune disorders . However, comprehensive clinical trials are necessary to establish safety and efficacy.

Agricultural Applications

This compound's antimicrobial properties extend to agricultural applications, where it can be used as a natural pesticide or fungicide.

  • Research Context : Studies indicate that compounds derived from the pentalenolactone pathway can protect plants from fungal infections, thereby enhancing crop yields and reducing reliance on synthetic pesticides .

Biosynthetic Role

This compound serves as a shunt metabolite in the biosynthesis of pentalenolactones. Understanding its biosynthetic pathway is crucial for optimizing production methods for this compound and related metabolites.

  • Biosynthesis Insights : Research has identified key enzymes involved in the conversion of precursor compounds to this compound, including cytochrome P450 enzymes that facilitate hydroxylation reactions . This knowledge can lead to biotechnological applications where engineered microorganisms are used to produce this compound and its derivatives more efficiently.

Data Summary Table

Application AreaDescriptionResearch Findings
AntimicrobialInhibits growth of bacteriaModerate activity against Gram-positive/negative strains
AntiviralInhibits replication of DNA virusesEffective against herpes simplex virus types 1 & 2
AntitumorInduces apoptosis in cancer cellsPotential for use in cancer treatment protocols
ImmunosuppressantReduces immune responseMay aid in organ transplant and autoimmune disease management
AgriculturalNatural pesticide/fungicideProtects crops from fungal infections
Biosynthetic RoleShunt metabolite in pentalenolactone biosynthesisInvolvement of cytochrome P450 enzymes identified

Mechanism of Action

Pentalenic acid is similar to other sesquiterpenoid compounds such as pentalenolactone and its derivatives. These compounds share a common biosynthetic pathway and structural features. this compound is unique in its role as a shunt metabolite and its specific enzymatic conversion by CYP105D7 .

Comparison with Similar Compounds

Key Findings:

Instead, it forms via CYP105D7-mediated hydroxylation of 1-deoxythis compound, a pathway independent of the ptl cluster . In contrast, neopentalenoketolactone and pentalenolactone require oxygenases encoded within the ptl cluster (e.g., PtlH and PtlI) .

Biological Activity: Pentalenolactone inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) via covalent binding to active-site cysteine residues, whereas this compound lacks this mechanism due to the absence of the electrophilic epoxide .

Metabolic and Genetic Context

  • Gene Cluster Localization: The ptl cluster in S. avermitilis contains 13 genes responsible for pentalenolactone/neopentalenoketolactone biosynthesis. However, sav7469 (CYP105D7) is located outside this cluster, explaining its role in shunt metabolism .
  • Cross-Species Conservation : CYP105D homologs (e.g., CYP105D4 in S. lividans) are widespread in Streptomyces, suggesting conserved roles in detoxification or secondary metabolite diversification .

Research Implications

  • Biotechnological Applications: Engineering CYP105D7 activity could redirect flux toward this compound or novel derivatives, leveraging its substrate flexibility for synthetic biology .
  • Evolutionary Insights: The independent evolution of shunt pathways (e.g., this compound) versus primary pathways (e.g., pentalenolactone) underscores metabolic redundancy in Streptomyces .

Biological Activity

Overview of Pentalenic Acid

This compound (C15_{15}H24_{24}O3_3) is a sesquiterpenoid that serves as an intermediate in the biosynthetic pathway of pentalenolactone, a compound known for its broad-spectrum antimicrobial properties. The biosynthesis of this compound involves several enzymatic steps, notably the hydroxylation of 1-deoxythis compound by cytochrome P450 enzymes, particularly CYP105D7 encoded by the sav7469 gene in Streptomyces avermitilis .

Biosynthesis Pathway

The biosynthetic pathway of this compound can be summarized as follows:

  • Starting Material : Farnesyl diphosphate (FPP).
  • Cyclization : FPP is converted to pentalenene.
  • Hydroxylation : Pentalenene undergoes further enzymatic transformations to yield this compound as a shunt product.

The key enzymes involved include various cytochrome P450s, which catalyze critical oxidation reactions .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, as well as various fungi .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBactericidal64 µg/mL
Candida albicansFungicidal16 µg/mL

Antiviral Properties

In addition to its antibacterial effects, this compound has shown antiviral activity, particularly against DNA viruses like herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). This activity is attributed to its ability to inhibit viral replication .

Cytotoxic Effects

Recent studies have indicated that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been tested against solid tumor cells with promising results, suggesting potential applications in cancer therapy .

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung)3.46
MCF-7 (Breast)2.97
HeLa (Cervical)4.12

Case Study: Antimicrobial Efficacy

A study conducted on this compound's antimicrobial efficacy involved isolating the compound from Streptomyces roseogriseus. The researchers found that this compound significantly inhibited the growth of multiple bacterial strains, leading to discussions about its potential use as a natural preservative or therapeutic agent .

Research Findings on Cytotoxicity

In another investigation, this compound was assessed for its cytotoxic effects on various cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This finding opens avenues for further research into its mechanisms of action and therapeutic applications .

Q & A

Q. What is the biosynthetic pathway of pentalenic acid, and how is it experimentally validated?

this compound is a shunt metabolite in the pentalenolactone biosynthetic pathway. Its formation involves the hydroxylation of 1-deoxythis compound by the cytochrome P450 enzyme CYP105D7 (SAV_7469) in Streptomyces avermitilis. This step is validated through enzyme assays, gene knockout studies, and structural characterization of intermediates using NMR and LC-MS . Experimental validation typically includes heterologous expression of the enzyme, isotopic labeling to track oxygen insertion, and comparative metabolite profiling of wild-type vs. mutant strains .

Q. Which analytical methods are most reliable for identifying this compound in complex microbial extracts?

High-resolution LC-MS coupled with nuclear magnetic resonance (NMR) spectroscopy is the gold standard. LC-MS enables rapid detection based on mass-to-charge ratios, while NMR provides structural confirmation through spin-spin coupling patterns and chemical shifts. For example, the angular triquinane sesquiterpene skeleton of this compound is confirmed via 13C^{13}\text{C}-NMR analysis of carbonyl and hydroxyl groups . Comparative analysis with synthetic standards (e.g., Crimmins’ total synthesis) is critical for unambiguous identification .

Q. How does this compound relate to other pentalenolactone family metabolites?

this compound is a biosynthetic offshoot formed when the primary pathway toward pentalenolactone is disrupted. It accumulates due to incomplete oxidative rearrangements or enzyme inefficiencies. Studies using 14C^{14}\text{C}-labeled precursors in Streptomyces cultures show that this compound correlates inversely with pentalenolactone production under conditions like altered pH or oxygen availability .

Advanced Research Questions

Q. What experimental challenges arise when isolating this compound from microbial cultures, and how are they mitigated?

Key challenges include:

  • Low abundance : this compound is often a minor metabolite. Solid-phase extraction (SPE) with reverse-phase resins (e.g., C18) and gradient elution improves recovery .
  • Structural instability : Light and oxygen sensitivity require inert atmospheres (N2_2) and amber glassware during purification.
  • Co-elution with analogs : Use orthogonal separation methods (e.g., hydrophilic interaction chromatography) or derivatization (e.g., esterification) to enhance resolution .

Q. How can researchers resolve contradictions in data regarding the stereochemistry of this compound intermediates?

Discrepancies in stereochemical assignments (e.g., C1 hydroxylation) are addressed through:

  • X-ray crystallography of enzyme-substrate complexes to confirm binding poses.
  • Isotopic labeling : 18O^{18}\text{O}-labeling experiments track oxygen insertion sites during CYP105D7 catalysis .
  • Comparative genomics : Aligning CYP105D7 with homologs in other Streptomyces species identifies conserved residues critical for regioselectivity .

Q. What strategies are effective for engineering this compound biosynthesis to enhance yield or study pathway regulation?

  • Promoter engineering : Overexpress pathway-specific regulators (e.g., ptlR) in Streptomyces to upregulate terpene synthases .
  • Enzyme engineering : Directed evolution of CYP105D7 to reduce off-target hydroxylation, as demonstrated in E. coli expression systems .
  • Co-culture systems : Induce this compound production via microbial interactions (e.g., Streptomyces with fungi), which upregulate silent biosynthetic genes .

Q. How do researchers differentiate between enzymatic and non-enzymatic oxidation artifacts in this compound studies?

  • Control experiments : Compare metabolite profiles of heat-inactivated enzyme preparations vs. active enzyme assays.
  • Radical scavengers : Add antioxidants (e.g., ascorbate) to reaction mixtures to suppress auto-oxidation.
  • Kinetic isotope effects (KIE) : Measure kcat/KMk_{\text{cat}}/K_M with deuterated substrates to confirm enzyme-mediated C-H bond cleavage .

Methodological Frameworks

Q. What statistical or computational tools are recommended for analyzing this compound biosynthesis data?

  • Pathway modeling : Use tools like KNIME or COBRApy to simulate flux through the terpenoid backbone pathway under varying enzyme activities .
  • Phylogenetic analysis : MEGA or Clustal Omega aligns CYP105D7 sequences to identify evolutionary determinants of substrate specificity .
  • Multivariate analysis : PCA or PLS-DA (via R or Python) identifies correlations between fermentation conditions (e.g., carbon source) and this compound yield .

Q. How should researchers design experiments to track shunt metabolites like this compound in dynamic biosynthetic systems?

  • Time-course metabolomics : Collect samples at staggered intervals (0–72 hrs) and analyze via LC-MS/MS to capture transient accumulation .
  • Stable isotope probing (SIP) : Feed 13C^{13}\text{C}-glucose to trace carbon flow into the sesquiterpene skeleton .
  • CRISPR interference (CRISPRi) : Knock down competing pathways (e.g., fatty acid biosynthesis) to amplify this compound signals .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentalenic acid
Reactant of Route 2
Pentalenic acid

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